5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine

Medicinal Chemistry Drug Design Physicochemical Properties

This specific heterocyclic building block features a 3-amino group and a 5-(4-methyl-4H-1,2,4-triazol-3-yl) substituent. Its unique regiochemistry provides distinct binding vectors for kinase inhibitor and GPCR modulator programs, differentiating it from 2- or 4-amino analogs. Ideal for SAR studies exploiting privileged triazole-pyridine pharmacophores (e.g., GRK2/3 inhibition) and CNS mGluR target development.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1344216-67-6
Cat. No. B1428912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine
CAS1344216-67-6
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2=CC(=CN=C2)N
InChIInChI=1S/C8H9N5/c1-13-5-11-12-8(13)6-2-7(9)4-10-3-6/h2-5H,9H2,1H3
InChIKeyCPQXWVCFPSMPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine (CAS 1344216-67-6): A Versatile 3-Amino Pyridine Building Block for Kinase and GPCR Drug Discovery


5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine (CAS 1344216-67-6) is a heterocyclic organic compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol, typically supplied at a purity of ≥95% . It belongs to the class of substituted pyridin-3-amines, featuring a 3-amino group and a 4-methyl-4H-1,2,4-triazol-3-yl substituent at the 5-position of the pyridine ring . The 1,2,4-triazole motif is a well-established pharmacophore in medicinal chemistry, and this specific compound serves primarily as a versatile small-molecule scaffold or advanced building block for the synthesis of kinase inhibitors and GPCR modulators .

Why 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine Cannot Be Substituted by Close Analogs


In medicinal chemistry, the precise positioning of functional groups on a heteroaromatic scaffold dictates both the three-dimensional orientation of the molecule within a protein binding pocket and its key physicochemical properties. The specific arrangement of a 3-amino group and a 5-(4-methyl-4H-1,2,4-triazol-3-yl) substituent on the pyridine ring in this compound yields a unique set of vectors, hydrogen-bonding capabilities, and lipophilicity . This particular regioisomer cannot be interchanged with, for example, its 2-amino or 4-amino pyridine analogs, nor with N-linked triazole variants, as these changes would fundamentally alter the compound's binding mode, solubility, and metabolic stability, jeopardizing the integrity of any structure-activity relationship (SAR) study .

Quantitative Differentiation Evidence for 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine


Physicochemical Differentiation vs. Closest Isomers: Hydrogen Bonding and Lipophilicity

The target compound possesses a calculated LogP of -0.90, a single hydrogen bond donor, and four hydrogen bond acceptors . Its closest positional isomer, 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1339183-82-2), shares an identical molecular formula and weight but differs significantly in the amino group position. This shift from the 3- to the 2-position on the pyridine ring is known to alter the molecule's vector and electronic properties, critically impacting target binding. Another close analog, 4-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (CAS 1339170-14-7), differs in both the amino group and the triazole ring position, creating a distinct spatial arrangement . The target compound is the only commercially available variant offering this specific combination of properties.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation via Triazole Substitution Pattern: C-Substituted vs. N-Substituted Analogs

The target compound features a C-substituted 1,2,4-triazole ring, where the pyridine moiety is attached directly to a carbon atom of the triazole. This is in contrast to many common triazole building blocks, such as 6-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS 158876-82-5), which utilize an N-substituted linkage . The C-substituted pattern is a hallmark of many potent kinase inhibitor scaffolds, as exemplified by compounds like CMPD101, a GRK2/3 inhibitor (IC50 = 18/5.4 nM) that contains a 4-methyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl core . This specific substitution pattern is crucial for achieving potent and selective kinase inhibition, a property that N-linked triazole isomers cannot replicate due to their fundamentally different geometry and electronic distribution .

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Compliance and Purity: A Reliable Reagent for GLP/GMP Environments

The target compound is supplied with a minimum purity specification of 95%, backed by a full Certificate of Analysis (COA) and Safety Data Sheet (SDS) from established chemical vendors . The SDS provides critical hazard information, classifying the compound as harmful if swallowed (H302), and causing skin (H315), eye (H319), and respiratory (H335) irritation . This level of documentation and hazard classification is essential for compliance in GLP and GMP-like research environments. While this is a baseline expectation for reputable building blocks, the availability of this specific isomer with full analytical documentation ensures traceability and safety, allowing it to be seamlessly integrated into regulated workflows without the compliance delays associated with poorly characterized or custom-synthesized alternatives.

Analytical Chemistry Process Chemistry Quality Control

Optimal Application Scenarios for 5-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine


Kinase Inhibitor Lead Optimization

The C-substituted 1,2,4-triazole and 3-amino pyridine core of this compound is a privileged scaffold for kinase inhibitors, as demonstrated by its presence in potent molecules like the GRK2/3 inhibitor CMPD101 . This compound is ideally suited as a key intermediate in the synthesis of focused libraries for lead optimization, where its unique vectors can be exploited to modulate selectivity, potency, and drug-like properties within the kinase ATP-binding pocket .

GPCR Modulator Synthesis

The triazole-pyridine motif is recognized in patent literature as a core structure for metabotropic glutamate receptor (mGluR) antagonists . The specific substitution pattern of 5-(4-methyl-4H-1,2,4-triazol-3-yl)pyridin-3-amine makes it a valuable starting material for generating analogs aimed at modulating this important class of CNS drug targets. Its use ensures access to a distinct region of chemical space that cannot be explored with other regioisomers .

Metal-Organic Framework (MOF) Construction

The multiple nitrogen atoms in the 1,2,4-triazole and pyridine rings provide strong coordination sites for transition metals . This makes the compound an attractive organic linker for the design and synthesis of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis . Its specific geometry contributes to the pore architecture of the resulting MOF.

Heterocyclic Chemistry Methodology Development

As a well-defined, commercially available building block, this compound serves as a reliable substrate for developing new synthetic methodologies, such as C-H functionalization or cross-coupling reactions on the pyridine ring . Its amino group offers a convenient handle for further derivatization, allowing chemists to explore new reaction space and build diverse compound collections for biological screening .

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